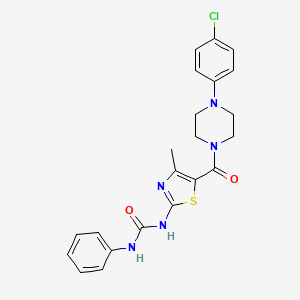

1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Description

This compound features a thiazole core substituted with a 4-methyl group and a 3-phenylurea moiety. The thiazole ring is further functionalized with a 4-(4-chlorophenyl)piperazine-1-carbonyl group, which contributes to its electronic and steric profile.

Properties

IUPAC Name |

1-[5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2S/c1-15-19(31-22(24-15)26-21(30)25-17-5-3-2-4-6-17)20(29)28-13-11-27(12-14-28)18-9-7-16(23)8-10-18/h2-10H,11-14H2,1H3,(H2,24,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFDMGCJWWANRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the H1 receptors . These receptors are known to interact with histamine, a compound that plays a significant role in allergic reactions. When an allergen enters the body, it triggers the release of histamine, which then binds to H1 receptors and causes symptoms of allergies.

Mode of Action

This compound acts as an antagonist to the H1 receptors. It has a higher affinity for these receptors than histamine, meaning it can effectively block histamine from binding to the receptors. By doing so, it prevents the allergic reaction that would normally occur when histamine binds to the H1 receptors.

Biochemical Pathways

The compound’s action on the H1 receptors affects the histamine pathway . Normally, when histamine binds to the H1 receptors, it triggers a cascade of biochemical reactions that lead to the symptoms of an allergic reaction. By blocking the binding of histamine to the receptors, the compound prevents this cascade from occurring, thereby inhibiting the allergic reaction.

Result of Action

The result of the compound’s action is a significant reduction in the symptoms of allergic reactions . In particular, it has been shown to have potent effects against allergic asthma and allergic itching. Some derivatives of this compound have even been found to have stronger potency against these conditions than levocetirizine, a commonly used antihistamine.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s ability to bind to the H1 receptors. Additionally, factors such as pH and temperature can potentially affect the compound’s stability

Biological Activity

1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article aims to detail the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

- A piperazine ring substituted with a chlorophenyl group.

- A thiazole moiety linked to a phenylurea core.

The molecular formula is , with a molecular weight of approximately 371.89 g/mol.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. Notably:

- Serotonin Receptors : The piperazine component suggests potential activity at serotonin receptors, which are implicated in mood regulation and certain cancers .

- Antitumor Activity : The thiazole and urea groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy.

Neuropharmacological Effects

Research has indicated that compounds structurally related to piperazine can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The chlorophenyl substitution enhances binding affinity to serotonin receptors, which could lead to antidepressant effects or anxiolytic properties .

Case Studies

Several studies have explored the therapeutic potential of related compounds:

- Antitumor Efficacy : A study involving a series of piperazine derivatives showed that modifications to the piperazine ring could significantly affect their anticancer properties, suggesting a structure-activity relationship that could be exploited in drug design .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of piperazine derivatives in models of neurodegeneration, demonstrating potential applications for treating disorders like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperazine Ring

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea ():

- Key Difference : Replacement of 4-chlorophenyl with 2-methoxyphenyl.

- Impact : The methoxy group is electron-donating, reducing the piperazine ring's electron-deficient character compared to the chloro-substituted analog. This may alter binding affinity to targets like serotonin or dopamine receptors, where electronic effects are critical .

- Synthesis : Similar coupling methods likely apply, though yields may vary due to steric hindrance from the ortho-methoxy group.

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): Key Difference: Incorporates a triazolyl-pyrazole-thiazole scaffold instead of phenylurea. The chloro substituent here contributes to intermolecular interactions in crystallographic packing .

Halogen Substitution Effects

- 1-(5-((4-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)-4-(2-(3,5-dimethylphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (6g) (): Key Difference: Diazenyl group replaces the piperazine-carbonyl linkage. However, it may reduce metabolic stability compared to the urea linkage in the target compound . Synthesis: Prepared via hydrazone formation in 2-propanol, yielding 56.55% C purity, suggesting comparable synthetic accessibility to the target compound .

- Isostructural Chloro vs. Bromo Derivatives (): Chloro derivatives (e.g., compound 4 in ) exhibit planar molecular conformations, while bromo analogs may show increased steric bulk, affecting crystal packing and solubility.

Key Research Findings

Substituent Electronic Effects : Chlorine’s electron-withdrawing nature enhances target binding and crystallinity compared to methoxy or bromo groups .

Conformational Flexibility : The perpendicular orientation of fluorophenyl groups in isostructural compounds () suggests that bulkier substituents may reduce planarity, affecting membrane permeability.

Synthetic Accessibility : Hydrazone and urea formations () are robust methods for similar compounds, though yields depend on substituent steric demands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.